2-Hydroxy-6-[5-(4-methylpiperazine-1-carbonyl)furan-2-yl]naphthalene-1-carbaldehyde
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Overview
Description
The compound referred to as “US9241942, 32-12” is a patented chemical entity known for its inhibitory effects on the enzyme inositol-requiring enzyme 1 alpha (IRE-1α). This enzyme plays a crucial role in the unfolded protein response, a cellular stress response related to the endoplasmic reticulum. The inhibition of IRE-1α has significant implications in the treatment of various diseases, including cancer and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US9241942, 32-12” involves a multi-step process that includes the formation of key intermediates and their subsequent transformation into the final product. The synthetic route typically starts with the preparation of a substituted benzaldehyde, which undergoes a series of reactions including condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of “US9241942, 32-12” follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
“US9241942, 32-12” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of “US9241942, 32-12”. These derivatives have been studied for their enhanced or modified biological activities .
Scientific Research Applications
“US9241942, 32-12” has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IRE-1α and its effects on cellular stress responses.
Biology: Employed in research to understand the role of IRE-1α in various biological processes and diseases.
Medicine: Investigated for its potential therapeutic applications in treating cancer, neurodegenerative diseases, and other conditions related to endoplasmic reticulum stress.
Industry: Utilized in the development of new drugs and therapeutic agents targeting IRE-1α
Mechanism of Action
The mechanism of action of “US9241942, 32-12” involves the inhibition of the enzyme IRE-1α. This enzyme is a key player in the unfolded protein response, which is activated under conditions of endoplasmic reticulum stress. By inhibiting IRE-1α, “US9241942, 32-12” disrupts the signaling pathways involved in the unfolded protein response, leading to reduced cellular stress and potentially therapeutic effects in diseases characterized by chronic endoplasmic reticulum stress .
Comparison with Similar Compounds
“US9241942, 32-12” can be compared with other similar compounds that inhibit IRE-1α, such as:
US8614253, 32-2: Another potent inhibitor of IRE-1α with similar biological activities.
US8614253, 33-3: A derivative with slightly different chemical properties but comparable inhibitory effects.
US8614253, 42-6: Known for its high selectivity towards IRE-1α and used in various research studies .
The uniqueness of “US9241942, 32-12” lies in its specific chemical structure, which provides a distinct profile of biological activity and selectivity towards IRE-1α. This makes it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C21H20N2O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-hydroxy-6-[5-(4-methylpiperazine-1-carbonyl)furan-2-yl]naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C21H20N2O4/c1-22-8-10-23(11-9-22)21(26)20-7-6-19(27-20)15-2-4-16-14(12-15)3-5-18(25)17(16)13-24/h2-7,12-13,25H,8-11H2,1H3 |
InChI Key |
XYOMDLUIYINLEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(O2)C3=CC4=C(C=C3)C(=C(C=C4)O)C=O |
Origin of Product |
United States |
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